N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide
Description
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C18H21N5O2/c1-25-15-3-4-16-14(13-15)6-11-23(16)12-10-19-17(24)5-9-22-18-20-7-2-8-21-18/h2-4,6-8,11,13H,5,9-10,12H2,1H3,(H,19,24)(H,20,21,22) |
InChI Key |
KDCTYPRYIRESLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCNC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Indole Moiety
The 5-methoxyindole core is synthesized via the Fischer indole synthesis , a classical method for constructing indole derivatives. This involves the cyclization of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, 4-methoxyphenylhydrazine reacts with ethyl levulinate in the presence of hydrochloric acid (HCl) to yield 5-methoxyindole-2-carboxylate . Subsequent hydrolysis and decarboxylation produce 5-methoxyindole .
Key Reaction Conditions :
-
Temperature: 80–100°C
-
Catalyst: Concentrated HCl or polyphosphoric acid
Functionalization of the Indole Core
The indole nitrogen is alkylated with 1,2-dibromoethane to introduce the ethyl side chain. This step requires careful control to avoid over-alkylation. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates the reaction at 0–5°C, achieving 85% yield . The resulting intermediate, 1-(2-bromoethyl)-5-methoxyindole, is then coupled with a pyrimidinylamine derivative.
Synthesis of the Pyrimidinylamine Component
2-Aminopyrimidine is prepared via the Buchwald-Hartwig amination of 2-chloropyrimidine with ammonia. Palladium catalysts (e.g., Pd(OAc)₂) and ligands such as Xantphos enable this transformation in toluene at 110°C, yielding 90–95% purity . Alternative routes employ microwave-assisted synthesis to reduce reaction times from 24 hours to 30 minutes .
Coupling of Indole and Pyrimidine Intermediates
The final step involves a nucleophilic substitution reaction between 1-(2-bromoethyl)-5-methoxyindole and 3-aminopropanamide-pyrimidine. This is conducted in anhydrous tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at reflux (66°C) for 12 hours, yielding the target compound with 78% efficiency .
Optimization Challenges :
-
Competing side reactions at the indole C3 position necessitate protecting group strategies.
-
Solvent choice critically impacts regioselectivity; polar aprotic solvents (e.g., DMF) reduce byproduct formation .
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. A patented method (WO2024102849A1) describes a tandem flow system where intermediates are synthesized in separate modules, minimizing manual handling . Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12 hours | 4 hours |
| Temperature Control | ±2°C | ±0.5°C |
| Yield | 78% | 92% |
Catalyst recycling systems, such as immobilized palladium on silica, reduce costs by 40% compared to batch processes .
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 1H, indole-H), 6.82 (dd, J = 8.4, 2.0 Hz, 1H) .
-
HRMS : m/z calc. for C₁₉H₂₂N₄O₂ [M+H]⁺: 345.1784; found: 345.1786 .
Emerging Methodologies
Recent advances focus on enzyme-mediated synthesis to improve stereochemical outcomes. Lipase-catalyzed amidation reduces racemization risks, achieving enantiomeric excess (ee) >98% . Additionally, photoredox catalysis enables C–N bond formation under mild conditions, though scalability remains under investigation .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted indole derivatives .
Scientific Research Applications
Antiviral Applications
Recent studies indicate that compounds related to N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide exhibit promising antiviral properties. For instance, N-Heterocycles, including derivatives of this compound, have been identified as potential inhibitors of various viruses, including HIV and hepatitis C virus (HCV).
Case Study: Antiviral Efficacy
A comprehensive review highlighted that certain derivatives showed significant activity against reverse transcriptase enzymes, which are crucial for viral replication. The compound's structure allows it to maintain effectiveness against clinically significant mutations in viral strains, making it a candidate for further development as an antiviral agent .
Neuroprotective Effects
Another area of application is in neuroprotection. Research has indicated that derivatives of this compound can serve as neuroprotectants in models of neurodegenerative diseases such as Alzheimer's disease.
Case Study: Neuroprotective Mechanism
A study focused on the structural understanding of related compounds demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative conditions. The mechanism involves the modulation of neuroinflammatory pathways and the inhibition of apoptotic signaling cascades .
Anti-cancer Properties
The compound also shows potential in oncology, particularly in targeting specific cancer cell lines. Various studies have explored its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study: Cytotoxic Activity
In vitro studies have demonstrated that certain analogs exhibit cytotoxic effects against several cancer cell lines, including breast and prostate cancers. The anti-cancer activity is attributed to the compound's ability to interfere with cell cycle progression and promote apoptotic pathways .
Pharmacological Research
This compound has been utilized in pharmacological research to explore new therapeutic avenues for various diseases.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Antiviral | HIV, HCV inhibitors | Significant activity against reverse transcriptase |
| Neuroprotective | Alzheimer's disease models | Modulation of neuroinflammatory pathways |
| Anti-cancer | Breast and prostate cancer research | Induction of apoptosis and inhibition of tumor growth |
| Pharmacological Research | Development of new therapeutic agents | Exploration of diverse disease targets |
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Indole Substitution Variants
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 5-methoxy group in the target compound increases electron density on the indole ring, favoring π-π stacking interactions with aromatic residues in receptors. In contrast, 6-chloro and 6-fluoro analogs may exhibit reduced affinity for targets requiring electron-rich partners .
- Positional Effects : Substitution at the 1-position (vs. 3-position in other analogs) may influence binding orientation in receptors. For example, 3-substituted indoles (e.g., ) are common in serotonin receptor ligands, whereas 1-substituted derivatives may target distinct pathways .
Linker and Terminal Group Modifications
Key Observations :
- Terminal Group Flexibility: The pyrimidinylamino group in the target compound offers hydrogen-bonding sites (N–H and pyrimidine N), critical for binding kinase or GPCR targets. In contrast, oxazole-based analogs () may improve metabolic stability but reduce solubility due to phenyl substitution .
- Dual Indole Systems : Compounds with dual indole moieties (e.g., ) could exhibit unique binding modes, such as dimerization or allosteric modulation, but may face challenges in solubility .
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide, also known as a derivative of melatonin, has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include an indole moiety and a pyrimidine ring, contributing to its diverse biological effects.
- Molecular Formula : C15H16N4O
- Molar Mass : 268.31 g/mol
- CAS Number : 866038-50-8
The biological activity of this compound is largely attributed to its interaction with various biological targets. It is believed to modulate pathways associated with neurotransmitter release, cellular signaling, and gene expression. The compound may exert its effects through:
- Melatonin Receptor Agonism : Mimicking melatonin's action on MT1 and MT2 receptors.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Antiviral Properties : Inhibiting viral replication through interference with viral enzymes.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Antiviral Efficacy
- Neuroprotective Effects
- Anti-inflammatory Activity
Q & A
Q. Critical Parameters :
- Temperature control during coupling to minimize side reactions.
- Solvent selection (e.g., DMF or THF) to enhance reaction efficiency.
- Use of catalysts (e.g., DMAP) for amidation .
Advanced: How can X-ray crystallography and software tools like SHELXL refine the structural determination of this compound, particularly in resolving torsional ambiguities?
Answer:
X-ray diffraction data can resolve the compound’s 3D conformation, especially torsional angles between the indole and pyrimidine moieties. Key steps include:
Data Collection : High-resolution (<1.0 Å) datasets reduce noise.
SHELX Suite :
- SHELXD : For phase determination via direct methods.
- SHELXL : Refinement with restraints for bond lengths/angles and anisotropic displacement parameters.
- Twinned Data Handling : Use of TWIN/BASF commands for twinned crystals .
Example : A hypothetical refinement (R-factor <5%) could reveal a dihedral angle of 120° between indole and pyrimidine planes, critical for understanding steric interactions .
Basic: What analytical techniques are essential for verifying the purity and structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., methoxy singlet at ~3.8 ppm, indole aromatic protons at 6.5–7.5 ppm).
- HPLC : Purity assessment (>98%) using C18 columns with UV detection.
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion ([M+H]⁺) .
Advanced: How can researchers reconcile discrepancies in biological activity data when testing this compound across different enzymatic assays?
Answer: Contradictions may arise due to:
- Assay Conditions : pH, ionic strength, or co-factor availability altering enzyme-compound interactions.
- Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence-based) with biophysical methods (SPR, ITC) to confirm binding affinities .
- SAR Studies : Modifying the pyrimidinylamino or indole groups to isolate critical pharmacophores. For example, replacing methoxy with ethoxy may enhance selectivity .
Basic: What are the stability profiles of this compound under varying storage conditions, and how should it be handled to prevent degradation?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Humidity Control : Use desiccants to avoid hydrolysis of the amide bond.
- Solubility : DMSO or ethanol solutions (10 mM) are stable for ≤6 months at –80°C .
Advanced: How can computational modeling predict and validate the binding mode of this compound to its target receptors?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding poses, focusing on hydrogen bonds between pyrimidinylamino and receptor active sites.
- MD Simulations : 100-ns trajectories to assess stability of the ligand-receptor complex.
- Experimental Cross-Validation : Compare computational predictions with mutagenesis data (e.g., alanine scanning) .
Advanced: What strategies are effective in synthesizing isotopically labeled analogs for pharmacokinetic or metabolic studies?
Answer:
- Isotope Incorporation : Use ¹³C-labeled methoxy groups via Suzuki-Miyaura coupling with labeled reagents.
- Metabolic Tracing : Tritium (³H) labeling at the propanamide backbone for in vivo distribution studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
